4-bromo-N-(3-methylpyridin-2-yl)benzamide
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Overview
Description
4-bromo-N-(3-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide group, which is further connected to a 3-methylpyridin-2-yl moiety . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(3-methylpyridin-2-yl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
It is known to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacterium, leading to changes that inhibit its growth and proliferation .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential metabolic pathways in mycobacterium tuberculosis h37ra .
Result of Action
The result of the action of this compound is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a decrease in the bacterial load, contributing to the control and treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-methyl-2-aminopyridine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzamide moiety with another aromatic ring.
Scientific Research Applications
4-bromo-N-(3-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-pyridyl)benzamide
- 4-bromo-N-(4-methylpyridin-2-yl)benzamide
- 4-chloro-N-(3-methylpyridin-2-yl)benzamide
Uniqueness
4-bromo-N-(3-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the 3-methylpyridin-2-yl group, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-bromo-N-(3-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPNUNISXMIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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